![molecular formula C11H13N3 B13698277 {2-[(Dimethylamino)methylidene]cyclopentylidene}propanedinitrile CAS No. 88745-28-2](/img/structure/B13698277.png)
{2-[(Dimethylamino)methylidene]cyclopentylidene}propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-[(Dimethylamino)methylene]cyclopentylidene]malononitrile is an organic compound with the molecular formula C6H7N3. It is known for its unique structure, which includes a dimethylamino group and a malononitrile moiety.
Métodos De Preparación
The synthesis of 2-[2-[(Dimethylamino)methylene]cyclopentylidene]malononitrile typically involves the condensation of cyclopentanone with N,N-dimethylformamide dimethyl acetal. This reaction is often catalyzed by a base such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) and carried out in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction conditions must be carefully controlled to achieve high yields and purity of the desired product.
Análisis De Reacciones Químicas
2-[2-[(Dimethylamino)methylene]cyclopentylidene]malononitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-[2-[(Dimethylamino)methylene]cyclopentylidene]malononitrile has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-[2-[(Dimethylamino)methylene]cyclopentylidene]malononitrile involves its interaction with various molecular targets. The dimethylamino group can participate in nucleophilic attacks, while the malononitrile moiety can act as an electron-withdrawing group, influencing the compound’s reactivity and interactions with other molecules . These interactions can lead to the formation of new chemical bonds and the generation of various reaction products.
Comparación Con Compuestos Similares
2-[2-[(Dimethylamino)methylene]cyclopentylidene]malononitrile can be compared with similar compounds such as:
2-[(Dimethylamino)methylene]cyclopentanone: This compound shares a similar structure but lacks the malononitrile group, resulting in different reactivity and applications.
2-((5-(4-(diphenylamino)phenyl)thiophen-2-yl)methylene)malononitrile: This compound has a more complex structure with additional functional groups, leading to unique properties and uses.
Propiedades
Número CAS |
88745-28-2 |
|---|---|
Fórmula molecular |
C11H13N3 |
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
2-[2-(dimethylaminomethylidene)cyclopentylidene]propanedinitrile |
InChI |
InChI=1S/C11H13N3/c1-14(2)8-9-4-3-5-11(9)10(6-12)7-13/h8H,3-5H2,1-2H3 |
Clave InChI |
XIXDSTPYOOMFQJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C=C1CCCC1=C(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![O-[(3-Fluoro-4-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13698197.png)
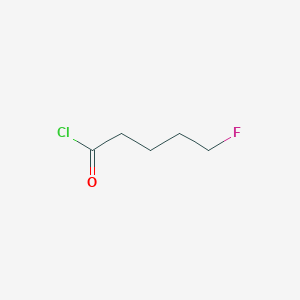

![4-Chloro-2,7-diphenylpyrido[2,3-d]pyrimidine](/img/structure/B13698216.png)
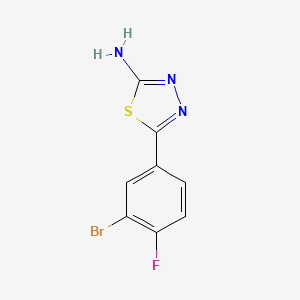
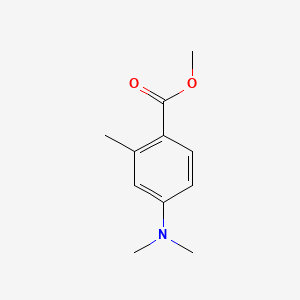
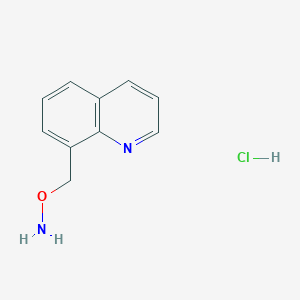
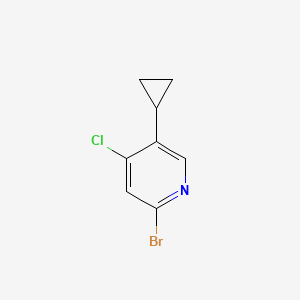
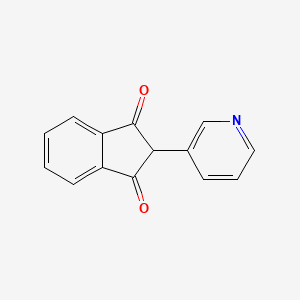
![3-Acetyl-8-methylimidazo[1,2-a]pyridine](/img/structure/B13698247.png)
![(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)trimethylsilane](/img/structure/B13698252.png)
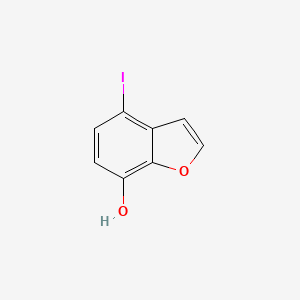
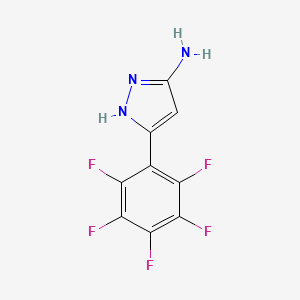
![3-Acetyl-6-methylimidazo[1,2-a]pyridine](/img/structure/B13698270.png)
